![molecular formula C11H15NO2 B12641346 [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a pyridine ring, with a methanol group at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methylpyridine with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through column chromatography or recrystallization.
For industrial production, the process can be scaled up by using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction and increase the yield of the desired product.
Analyse Chemischer Reaktionen
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Esterification: The methanol group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction results in the formation of an alcohol.
Wissenschaftliche Forschungsanwendungen
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Wirkmechanismus
The mechanism of action of [3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)pyridine: Lacks the methyl group at the sixth position, which may affect its biological activity and chemical reactivity.
6-Methyl-2-pyridinemethanol: Lacks the cyclopropylmethoxy group, which may influence its solubility and interaction with biological targets.
3-Methoxypyridine: Lacks both the cyclopropylmethoxy and methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
[3-(cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c1-8-2-5-11(10(6-13)12-8)14-7-9-3-4-9/h2,5,9,13H,3-4,6-7H2,1H3 |
InChI-Schlüssel |
YQGLETSNSLTFRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OCC2CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
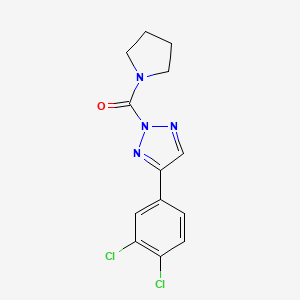
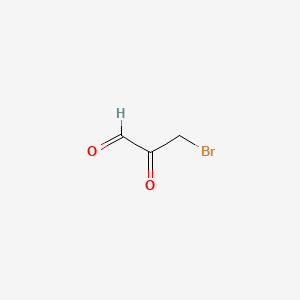
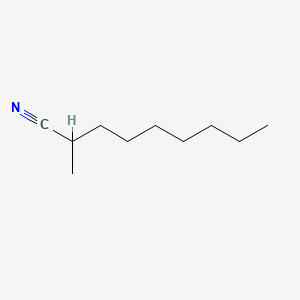

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
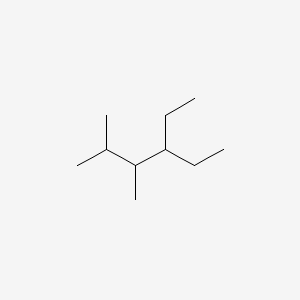
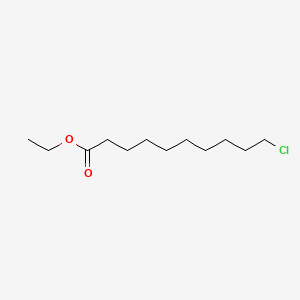
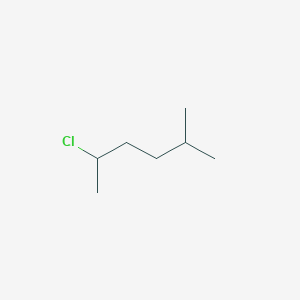
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
